6-(4-methylphenyl)sulfanyl-7H-purine
Description
Properties
CAS No. |
5444-08-6 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
PVQBKEDASIBTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 6-(4-methylphenyl)sulfanyl-7H-purine generally follows nucleophilic aromatic substitution or coupling reactions on a suitably functionalized purine scaffold. The most common strategy involves the substitution of a leaving group at the 6-position of the purine ring with a 4-methylphenylthiol or its equivalent.
Nucleophilic Aromatic Substitution on 6-Halopurines
A widely adopted method utilizes 6-chloropurine as the starting material. The chlorine atom at the 6-position is displaced by a nucleophilic 4-methylthiophenol under basic or catalytic conditions, yielding the desired sulfanyl-purine product.
Typical Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | 6-chloropurine + 4-methylthiophenol | This compound |
| Base (e.g., K2CO3), DMF, 80–120°C |
This approach is favored for its simplicity and high regioselectivity, as the 6-position of purine is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the purine ring.
Alternative Methods Using Aminopurine Intermediates
Patented processes describe the preparation of 6-(4-methylphenyl)sulfanyl-purine derivatives via aminopurine intermediates. The method involves reacting an aminopurine derivative bearing a 4-methylphenylthio group with a triester in an organic solvent, followed by a series of transformations including alkylation, reduction, acylation, and desulfurization.
Key Steps from Patent Literature
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Aminopurine (with 4-methylphenylthio) + triester | Organic solvent, 50°C, 2–5 hours |
| 2 | Cool to 15°C to isolate intermediate | Filtration |
| 3 | Treat with alkoxide base in alcoholic solvent | Ambient temperature |
| 4 | Reduce and acylate diester in situ | Reducing agent, acylating agent |
| 5 | Desulfurize intermediate with Raney nickel | Raney nickel, hydrogen atmosphere |
This multi-step approach is particularly useful for synthesizing more complex purine derivatives, allowing for further functionalization at other positions on the purine ring.
Comparison of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic substitution on 6-chloropurine | Simple, high regioselectivity, scalable | Requires pure starting materials | 60–85% |
| Aminopurine intermediate (patent route) | Versatile, allows further modification | Multi-step, requires careful purification | 50–75% |
Experimental Data and Observations
Reaction Conditions
- Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used due to their ability to solubilize both purines and thiols.
- Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate the deprotonation of 4-methylthiophenol, generating the nucleophile.
- Temperature: Elevated temperatures (80–120°C) accelerate the substitution reaction.
- Catalysts: In some protocols, phase transfer catalysts such as tetrabutylammonium hydrogensulfate are used to increase yields, especially when less reactive nucleophiles are employed.
Purification
- Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The crude product is purified by recrystallization or column chromatography, depending on the desired purity.
Research Findings and Optimization
- Substituent Effects: Electron-donating groups on the aryl thiol (e.g., methyl at the para position) enhance nucleophilicity, improving yields.
- Regioselectivity: The 6-position of purine is highly favored for substitution due to electronic factors, minimizing side products.
- Scalability: The nucleophilic aromatic substitution route is scalable and avoids the need for hazardous reagents or cryogenic conditions, making it suitable for industrial synthesis.
Data Table: Summary of Reported Preparations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 6-(4-methylphenyl)sulfanyl-7H-purine can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a purine derivative.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-methylphenyl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with purine-binding proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key Observations :
Analogues with Additional Functional Groups
Key Observations :
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